

# epicillin IUPAC name and molecular formula

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## Compound of Interest

Compound Name: *Epicillin*

Cat. No.: B1671483

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## An In-Depth Technical Guide to Epicillin

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Epicillin** is a semisynthetic, broad-spectrum aminopenicillin antibiotic. Structurally and functionally related to ampicillin, it exhibits activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of **epicillin**, including its chemical identity, mechanism of action, in vitro activity, pharmacokinetic profile, and detailed experimental protocols relevant to its study and development.

### Chemical and Physical Properties

**Epicillin** is a beta-lactam antibiotic characterized by its penam core structure.

Identifier	Value
IUPAC Name	(2S,5R,6R)-6-[[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> S
Molecular Weight	351.42 g/mol
CAS Number	26774-90-3

## Mechanism of Action

Like other penicillin-class antibiotics, **epicillin** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

- **Binding to Penicillin-Binding Proteins (PBPs):** **Epicillin** binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs interferes with the transpeptidation step in peptidoglycan synthesis. This process is crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.
- **Cell Lysis:** The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.



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**Figure 1.** Simplified signaling pathway of **epicillin**'s mechanism of action.

## In Vitro Antimicrobial Activity

The in vitro antimicrobial spectrum and activity of **epicillin** are comparable to those of ampicillin. It has demonstrated efficacy against a variety of pathogenic bacteria.

Organism	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Escherichia coli	4	≥128
Staphylococcus aureus (non-penicillinase-producing)	Data not available	Data not available
Pseudomonas aeruginosa	Data not available	Data not available
Streptococcus pyogenes	Data not available	Data not available

Note: Specific MIC<sub>50</sub> and MIC<sub>90</sub> values for **epicillin** are not widely available in recent literature. The provided data for E. coli is based on studies of ampicillin, which has a similar profile. Further testing is recommended to establish current susceptibility patterns.

## Pharmacokinetics

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of **epicillin**.

Parameter	Value (in mice, oral administration)
Peak Blood Levels	Similar to ampicillin
Decay Curves	Similar to ampicillin
Urine Concentration	Significantly higher than ampicillin
Excretion Rates	Significantly higher than ampicillin

Note: Detailed pharmacokinetic parameters such as half-life ( $t_{1/2}$ ), clearance (CL), and volume of distribution (Vd) for **epicillin** are not readily available in recent publications.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

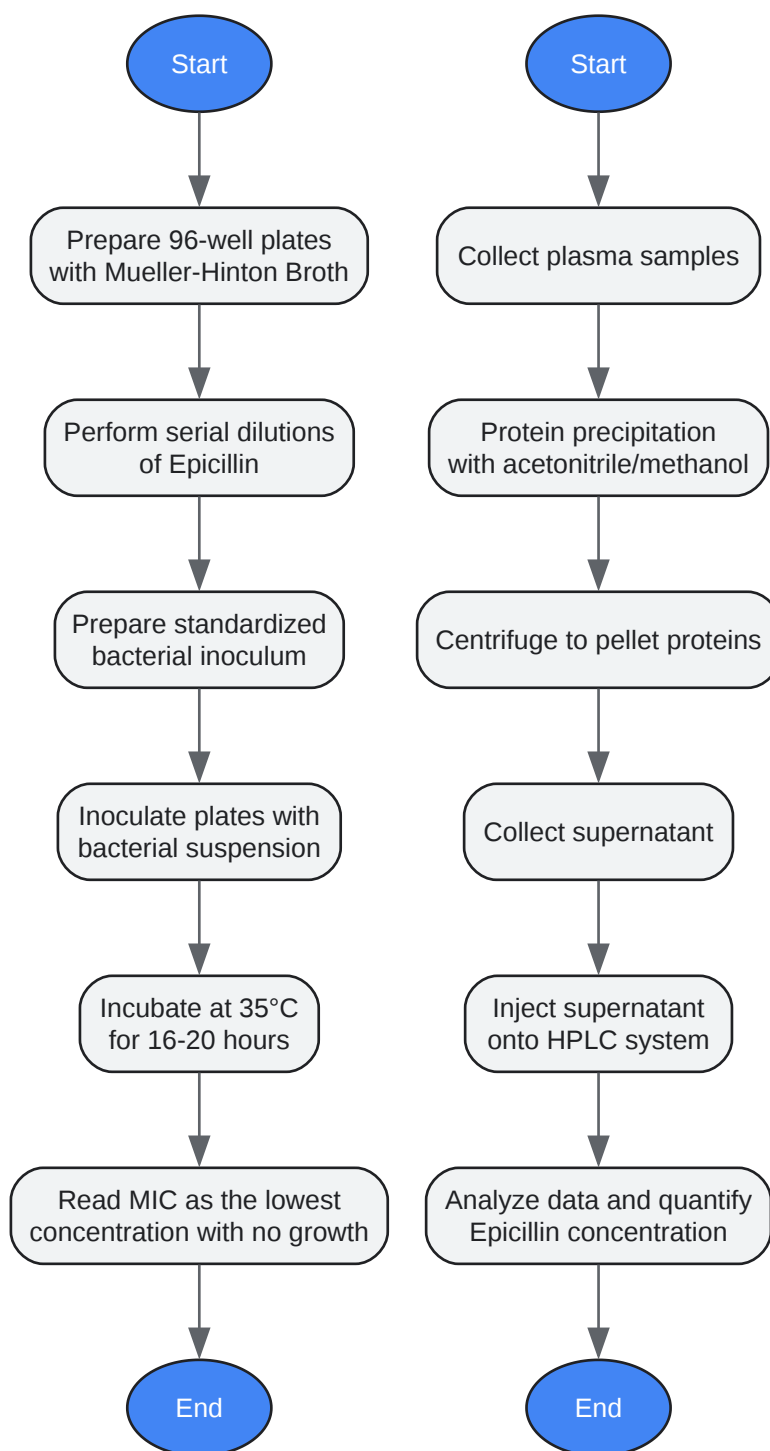
This protocol outlines a generalized method for determining the MIC of **epicillin** against a bacterial strain.

## Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Epicillin** stock solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth for dilutions
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Microplate reader (optional)

## Procedure:

- Prepare Antibiotic Dilutions: a. Dispense 100  $\mu\text{L}$  of sterile CAMHB into all wells of a 96-well plate. b. Add 100  $\mu\text{L}$  of a 2x working stock solution of **epicillin** to the first column of wells. c. Perform serial twofold dilutions by transferring 100  $\mu\text{L}$  from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100  $\mu\text{L}$  from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).
- Prepare Bacterial Inoculum: a. Suspend isolated bacterial colonies in sterile saline or broth to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation: a. Add 100  $\mu\text{L}$  of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200  $\mu\text{L}$ , and the final bacterial concentration will be approximately  $2.5 \times 10^5$  CFU/mL.
- Incubation: a. Cover the plate and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results: a. The MIC is the lowest concentration of **epicillin** that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.



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